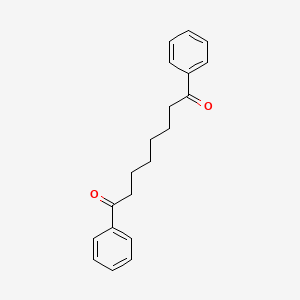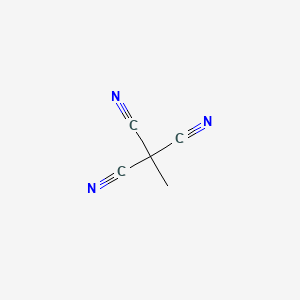
Ethyl octane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl octane-1-sulfonate is an organosulfur compound characterized by the presence of a sulfonate group attached to an octane chain. This compound is part of the broader class of sulfonates, which are known for their stability in water and non-oxidizing nature . Sulfonates are widely used in various applications due to their ability to confer water solubility and their role as good leaving groups in chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl octane-1-sulfonate can be synthesized through the reaction of octane-1-sulfonic acid with ethanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process . The general reaction scheme is as follows:
Octane-1-sulfonic acid+Ethanol→Ethyl octane-1-sulfonate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl octane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze back to octane-1-sulfonic acid and ethanol.
Common Reagents and Conditions:
Nucleophiles: Halides, amines, and other nucleophiles can react with this compound in substitution reactions.
Bases: Hydrolysis reactions typically require a base such as sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted sulfonates can be formed.
Hydrolysis Products: Octane-1-sulfonic acid and ethanol are the primary products of hydrolysis.
Applications De Recherche Scientifique
Ethyl octane-1-sulfonate has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of ethyl octane-1-sulfonate involves its ability to act as an alkylating agent. The sulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. In biological systems, it can modify proteins by reacting with amino acid residues, thereby affecting protein function and interactions . The molecular targets and pathways involved include enzymes and other proteins that interact with the sulfonate group.
Comparaison Avec Des Composés Similaires
Ethyl octane-1-sulfonate can be compared with other sulfonates such as:
Methanesulfonate (Mesylate): CH3−SO3−
Trifluoromethanesulfonate (Triflate): CF3−SO3−
Ethanesulfonate (Esylate): CH3CH2−SO3−
Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain sulfonates. This can affect its solubility, reactivity, and interactions with biological molecules .
Propriétés
Numéro CAS |
5455-54-9 |
|---|---|
Formule moléculaire |
C10H22O3S |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
ethyl octane-1-sulfonate |
InChI |
InChI=1S/C10H22O3S/c1-3-5-6-7-8-9-10-14(11,12)13-4-2/h3-10H2,1-2H3 |
Clé InChI |
ZCJYORWBZJFKRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCS(=O)(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



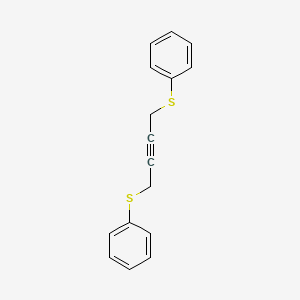
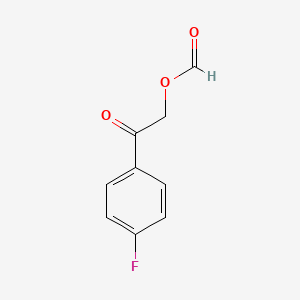
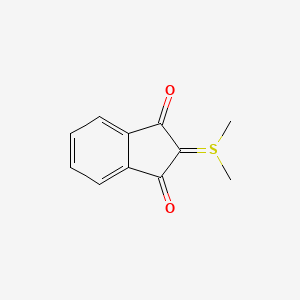
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729535.png)
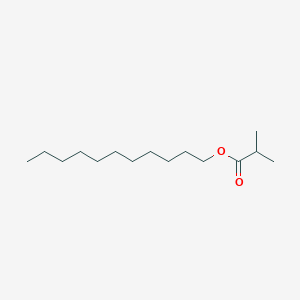

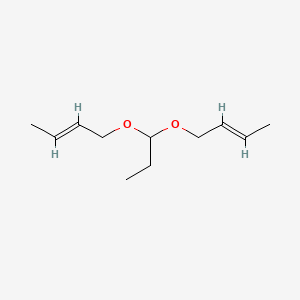
![Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione](/img/structure/B14729555.png)
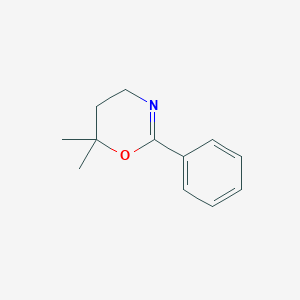
![N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B14729560.png)

